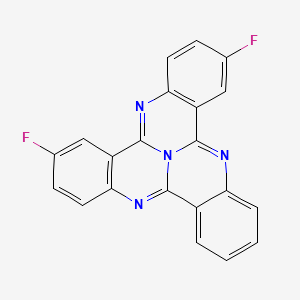
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H11FO2. It is a derivative of cyclopropanecarboxylic acid, characterized by the presence of a fluorine atom and an isopropyl group attached to the cyclopropane ring.
Méthodes De Préparation
The synthesis of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-fluoro-cyclopropyl phenyl ketone with a peroxy compound in the presence of a diluent, followed by the reaction of the resulting 1-fluoro-cyclopropane-1-carboxylate with a base and subsequent acidification . This method provides a relatively efficient route to the target compound.
Analyse Des Réactions Chimiques
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Applications De Recherche Scientifique
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Fluoro-cyclopropanecarboxylic acid: Lacks the isopropyl group, resulting in different reactivity and applications.
1-(propan-2-yl)cyclopropane-1-carboxylic acid: . The presence of both the fluorine atom and the isopropyl group in this compound makes it unique and valuable for specific applications.
Propriétés
Numéro CAS |
343929-20-4 |
|---|---|
Formule moléculaire |
C7H11FO2 |
Poids moléculaire |
146.16 g/mol |
Nom IUPAC |
1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10) |
Clé InChI |
QQBMHOMBYVWDHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC1(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)

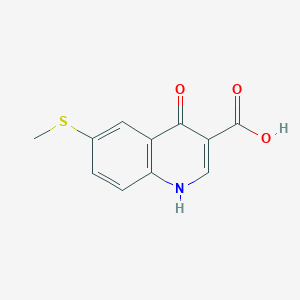
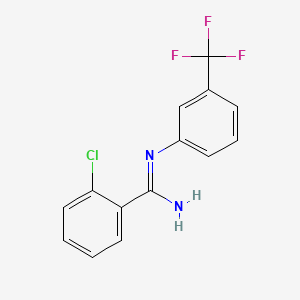
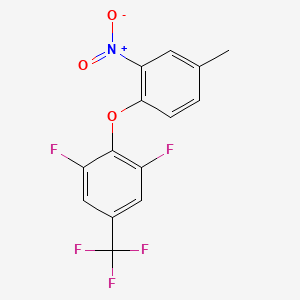
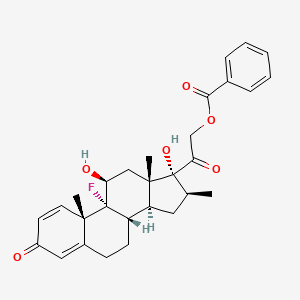
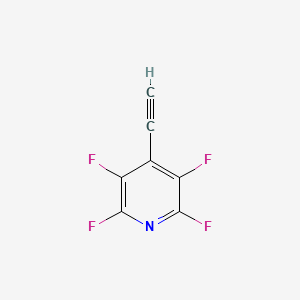
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
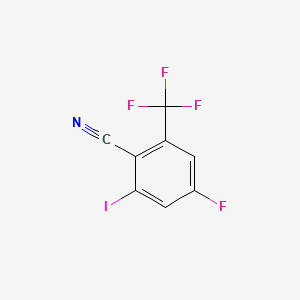
![B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)
